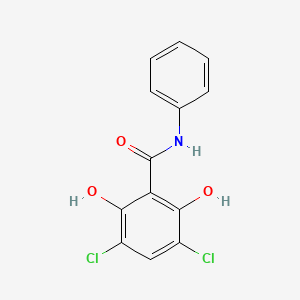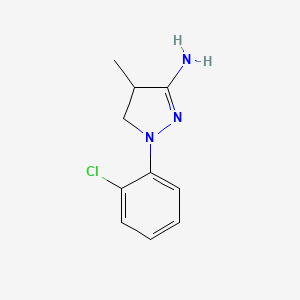
N,1-dimethylindole-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethylindole-3-carboxamide;hydrochloride is a compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethylindole-3-carboxamide;hydrochloride typically involves the reaction of indole derivatives with carboxamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . Another method involves the reaction of 2-chloroindole-3-carbaldehydes with guanidine under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of methanesulfonic acid as a catalyst in the Fischer indole synthesis is one such method that has been optimized for industrial applications .
化学反応の分析
Types of Reactions
N,1-dimethylindole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
N,1-dimethylindole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,1-dimethylindole-3-carboxamide;hydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The presence of the carboxamide moiety allows it to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
類似化合物との比較
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
2-chloroindole-3-carbaldehyde: Used in the synthesis of tricyclic indole derivatives.
Uniqueness
N,1-dimethylindole-3-carboxamide;hydrochloride is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins. This property makes it particularly effective as an enzyme inhibitor, distinguishing it from other indole derivatives .
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
N,1-dimethylindole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10;/h3-7H,1-2H3,(H,12,14);1H |
InChIキー |
BKQUCOVIZIDDTE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)



![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)

![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)
![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)
